Cocaethylene

Catalog No.
S586589
CAS No.
529-38-4
M.F
C18H23NO4
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cocaethylene

CAS Number

529-38-4

Product Name

Cocaethylene

IUPAC Name

ethyl 3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3

InChI Key

NMPOSNRHZIWLLL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3

Synonyms

benzoylecgonine ethyl ester, coca-ethylene, cocaethylene, ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate, ethylcocaine

Canonical SMILES

CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1OC(=O)C3=CC=CC=C3

The exact mass of the compound Cocaethylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cocaethylene (ethylbenzoylecgonine) is the ethyl ester analog of cocaine, formed in the liver when cocaine and ethanol are consumed concurrently. While structurally similar to its parent compound, cocaethylene is not a passive byproduct; it is a pharmacologically active molecule with distinct properties. Its primary relevance in research and clinical settings is as an analytical standard and investigational tool for toxicology, pharmacology, and forensic science, specifically for studies aiming to understand the unique effects of combined cocaine and alcohol use.

Substituting cocaine for cocaethylene in experimental or analytical protocols is invalid due to their significant, quantifiable differences in pharmacokinetics, pharmacodynamics, and toxicity. Cocaethylene exhibits a longer plasma half-life and distinct binding affinities for monoamine transporters compared to cocaine. Furthermore, it demonstrates greater cardiotoxicity, a critical factor in toxicological studies. Consequently, research on the effects of combined alcohol and cocaine use, or forensic analysis requiring the differentiation of their consumption, mandates the use of a distinct, high-purity cocaethylene standard for accurate and reproducible results.

Extended Systemic Exposure: Significantly Longer Plasma Half-Life Than Cocaine

Cocaethylene demonstrates a significantly longer elimination half-life compared to cocaine, a critical parameter for pharmacokinetic modeling and toxicological assessment. One human study reported an elimination half-life of 1.68 hours for intravenously administered cocaethylene, compared to 1.07 hours for cocaine under identical conditions. Other sources report the half-life of cocaethylene to be three to five times longer than that of cocaine.

Evidence DimensionElimination Half-Life (t½)
Target Compound Data1.68 hours
Comparator Or BaselineCocaine: 1.07 hours
Quantified Difference57% longer half-life
ConditionsIntravenous injection (0.25 mg/kg base) in human volunteers.

The longer residence time means that its biological effects, including toxicity, are more prolonged, making it an essential and non-interchangeable compound for studies on chronic exposure or the time-course of toxicity.

Differential Potency at Monoamine Transporters: Higher Affinity for Dopamine Transporter (DAT)

In vitro binding studies on human brain tissue show that cocaethylene and cocaine have distinct affinities for monoamine transporters. Cocaethylene is equipotent to cocaine at inhibiting [3H]mazindol binding to the dopamine transporter (DAT). However, it has a lower affinity for the serotonin and norepinephrine transporters compared to cocaine. This enhanced selectivity for the dopamine system makes cocaethylene a more specific tool for isolating dopaminergic pathways in neuropharmacological research, in contrast to the broader effects of cocaine.

Evidence DimensionInhibition of [3H]mazindol binding to the dopamine transporter
Target Compound DataEquipotent to cocaine
Comparator Or BaselineCocaine
Quantified DifferenceNo significant difference in DAT affinity; higher selectivity due to lower affinity at SERT/NET
ConditionsIn vitro binding assays on human brain tissue.

For researchers investigating the specific role of dopamine reuptake inhibition, cocaethylene provides a pharmacological profile that is more selective than cocaine, enabling more precise conclusions about dopaminergic system involvement.

Increased Acute Cardiotoxicity: Higher Incidence of Cardiac Arrest in Clinical Overdose Cases

Clinical data from emergency department patients with acute drug overdose indicates a significantly higher risk of severe cardiac events associated with cocaethylene exposure compared to cocaine alone. A study of 199 overdose patients found the rate of cardiac arrest in the cocaethylene group (cocaine + ethanol use) was 6.1%, versus only 0.67% in the cocaine-only group. After adjusting for confounding variables, cocaethylene exposure was associated with a 12.61-fold increased odds of cardiac arrest. Some reports suggest the risk of immediate death is 18 to 25 times greater with cocaethylene compared to cocaine alone.

Evidence DimensionRate of Cardiac Arrest in Acute Overdose Patients
Target Compound Data6.1% (n=49)
Comparator Or BaselineCocaine alone: 0.67% (n=150)
Quantified Difference9.1-fold higher incidence (unadjusted); 12.61 adjusted odds ratio
ConditionsSecondary analysis of a prospective cohort study of adult patients with acute drug overdose in two urban tertiary care hospital EDs.

This evidence is critical for procurement by safety pharmacology and toxicology labs, as it establishes cocaethylene as a more potent cardiotoxic agent, making it indispensable for accurately assessing the severe risks of co-substance abuse.

Analytical Workflow Requirement: Essential as a Discrete Standard for Chromatographic Separation

In analytical toxicology, cocaethylene cannot be inferred from cocaine measurements; it must be quantified as a distinct analyte. Chromatographic methods such as HPLC and GC-MS are designed to separate cocaine, cocaethylene, and other metabolites like benzoylecgonine, which have different retention times and mass fragmentation patterns. The development of validated analytical methods for forensic and clinical use explicitly requires a certified cocaethylene reference material to build calibration curves and act as a control. This confirms that for any laboratory performing quantitative analysis of cocaine and its metabolites, procuring a separate cocaethylene standard is a procedural necessity.

Evidence DimensionAnalytical Separability
Target Compound DataRequires a distinct certified reference standard for quantification.
Comparator Or BaselineCocaine and other metabolites (e.g., benzoylecgonine), which are chromatographically resolved.
Quantified DifferenceNot applicable (qualitative procedural requirement)
ConditionsStandard analytical laboratory workflows using HPLC or GC-MS for forensic and clinical toxicology.

This directly impacts procurement for analytical labs, as failing to use a specific cocaethylene standard makes it impossible to accurately quantify the compound, leading to incomplete and potentially misleading toxicological reports.

Forensic and Clinical Toxicology: Definitive Identification of Co-Ingestion

For toxicology laboratories, the primary application of cocaethylene is its use as a certified reference material to definitively confirm the simultaneous use of cocaine and alcohol. Because it is only formed in vivo, its presence in blood or urine is a specific biomarker of co-ingestion, which cannot be established by measuring cocaine and ethanol separately. Its quantification is essential for interpreting complex overdose cases and postmortem toxicology reports.

Cardiovascular Safety and Toxicology Research: Investigating Mechanisms of Increased Cardiac Risk

Given the strong clinical evidence that cocaethylene is more cardiotoxic than cocaine, this compound is the correct choice for researchers studying the mechanisms of cardiac arrest, arrhythmia, and myocardial injury resulting from polysubstance abuse. Using cocaine alone in these models would underestimate the toxic potential and fail to replicate the clinical reality of co-abuse.

Neuropharmacology: Isolating Dopaminergic versus Serotonergic/Noradrenergic Effects

Cocaethylene serves as a more selective research tool than cocaine for studying the behavioral and cellular effects of dopamine transporter blockade. Its equipotency at the dopamine transporter but lower affinity for serotonin and norepinephrine transporters allows for experiments that can more clearly attribute outcomes to dopaminergic activity, providing a cleaner model system than the broader-acting cocaine.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Studies on Long-Duration Effects

The extended plasma half-life of cocaethylene makes it the necessary compound for PK/PD studies modeling the prolonged euphoria and toxicity associated with combined cocaine and alcohol use. Research focused on drug duration, accumulation with repeated dosing, or delayed toxic effects requires cocaethylene to accurately model the true systemic exposure profile.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Exact Mass

317.16270821 g/mol

Monoisotopic Mass

317.16270821 g/mol

Heavy Atom Count

23

UNII

FJO3071W5Y

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Cocaethylene

Dates

Last modified: 08-15-2023

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